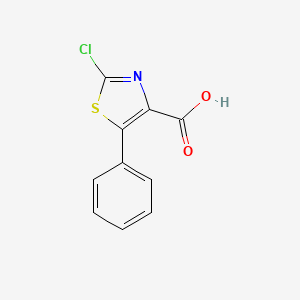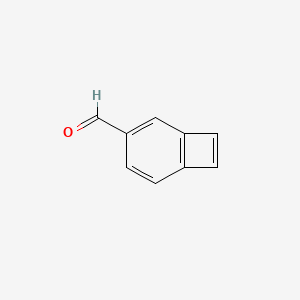
Taltobulin intermediate-2
概述
描述
Taltobulin intermediate-2 is a derivative of hydrocinnamic acid, which is a carboxylic acid with the formula C9H10O2. This compound belongs to the class of phenylpropanoids and is characterized by the presence of a phenyl group attached to a three-carbon chain ending in a carboxyl group. It is a white, crystalline solid with a sweet, floral scent at room temperature .
准备方法
Synthetic Routes and Reaction Conditions
Hydrocinnamic acid can be synthesized from cinnamic acid through hydrogenation. The reaction involves the addition of hydrogen to the double bond of cinnamic acid, resulting in the formation of hydrocinnamic acid . Another method involves the reduction of cinnamic acid using sodium amalgam in water or by electrolysis .
Industrial Production Methods
Industrial production of hydrocinnamic acid typically involves catalytic hydrogenation of cinnamic acid. This process is carried out under controlled conditions of temperature and pressure to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
Taltobulin intermediate-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
Taltobulin intermediate-2 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in plant growth regulation and as a root exudate.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Used in the production of fragrances, food additives, and pharmaceuticals
作用机制
The mechanism of action of hydrocinnamic acid, beta,beta-dimethyl-alpha-oxo- involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in various biochemical processes. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation .
相似化合物的比较
Taltobulin intermediate-2 can be compared with other similar compounds such as:
Phenylpropanoic acid: Similar structure but lacks the beta,beta-dimethyl and alpha-oxo groups.
Cinnamic acid: Precursor to hydrocinnamic acid, lacks the hydrogenation and additional functional groups.
Benzoic acid: Similar aromatic structure but lacks the three-carbon chain
These comparisons highlight the unique structural features and reactivity of hydrocinnamic acid, beta,beta-dimethyl-alpha-oxo-, making it a valuable compound in various scientific and industrial applications.
属性
分子式 |
C11H12O3 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC 名称 |
3-methyl-2-oxo-3-phenylbutanoic acid |
InChI |
InChI=1S/C11H12O3/c1-11(2,9(12)10(13)14)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,13,14) |
InChI 键 |
ULDLCYGZHGFPIM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=CC=C1)C(=O)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Oxirane, [(2,3-dimethylphenoxy)methyl]-](/img/structure/B8768326.png)
![Ethyl[(5-bromopyridin-2-yl)carbamothioyl]carbamate](/img/structure/B8768327.png)


![3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-butyl-, 1,1-dimethylethyl ester](/img/structure/B8768364.png)

![2-[[(1,1-Dimethylethoxy)carbonyl]amino]-2,3-dihydro-5-nitro-1H-indene-2-carboxylic acid](/img/structure/B8768375.png)



![5-bromo-N,N-dimethyl-1-tosyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B8768403.png)
